molecular formula C9H12N2O2 B15059300 Ethyl 2-amino-4-methylnicotinate

Ethyl 2-amino-4-methylnicotinate

Cat. No.: B15059300
M. Wt: 180.20 g/mol
InChI Key: IQIWUTPWDPRYDE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methylnicotinate is a nicotinic acid derivative characterized by an ethyl ester group at position 3, an amino substituent at position 2, and a methyl group at position 4 on the pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including hydrogen-bonding capabilities (from the amino group) and lipophilic properties (from the ethyl ester and methyl groups), influence its reactivity and applications in medicinal chemistry .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2-amino-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-6(2)4-5-11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

IQIWUTPWDPRYDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-methylnicotinate typically involves the esterification of 2-amino-4-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to various substituted derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted nicotinates, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 2-amino-4-methylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-methylnicotinate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects through the modulation of enzymatic activities and receptor interactions. The exact pathways and targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-amino-4-methylnicotinate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Molecular Formula Key Substituents Physical Properties Applications References
This compound C9H12N2O2 2-NH2, 4-CH3, 3-OEt Purity ≥95%, moisture ≤0.5% Organic synthesis intermediate
Mthis compound C8H10N2O2 2-NH2, 4-CH3, 3-OMe Molecular weight: 166.18 g/mol Intermediate in drug synthesis
Ethyl 4-amino-2-chloronicotinate C8H9ClN2O2 4-NH2, 2-Cl, 3-OEt White powder, pharmaceutical-grade purity API intermediate, skincare formulations
Ethyl 4-hydroxy-2-methylnicotinate C9H11NO3 4-OH, 2-CH3, 3-OEt Supplier availability (3+ sources) Unspecified (likely synthesis intermediate)
Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate C15H13ClN2O4 2-Cl, 2-CONH2 (phenoxy group), 3-OEt Not specified Specialized agrochemical synthesis

Key Findings:

Substituent Effects on Reactivity and Solubility: Amino vs.

Ester Group Variations: Replacing the ethyl ester (OEt) with a methyl ester (OMe) in Mthis compound reduces lipophilicity, which could limit its utility in lipid-based drug formulations .

Hydrogen-Bonding Networks: Ethyl 4-amino-5-cyano-6-[(2-hydroxyethyl)amino]-2-methylnicotinate (from ) demonstrates extensive hydrogen-bonding interactions (e.g., N–H···O and O–H···N), which stabilize its crystal lattice and may influence its melting point and solubility .

Industrial Relevance: this compound and its methyl analog are produced on a kilogram scale, indicating their importance in commercial synthesis . Ethyl 4-amino-2-chloronicotinate is prioritized in pharmaceutical intermediates due to its compatibility with API production standards .

Biological Activity

Ethyl 2-amino-4-methylnicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : Approximately 180.20 g/mol

The compound features an ethyl ester group at the second position, an amino group at the second position, and a methyl group at the fourth position of the pyridine ring. This unique combination enhances its reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. It is believed to exert its effects through:

  • Modulation of Enzymatic Activities : The amino group allows for interactions with various enzymes, potentially influencing metabolic pathways.
  • Receptor Interactions : It may interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission and have implications in neurodegenerative diseases.

Biological Activities

Several studies have investigated the biological activities of this compound, highlighting its potential as a therapeutic agent:

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

This compound has also been evaluated for its anticancer effects. Studies indicate that it may inhibit cell proliferation in certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compound Ethyl ester, amino groupAntimicrobial, anticancer
Methyl nicotinate Methyl ester onlyLimited biological activity
Ethyl nicotinate No amino or methyl groupsPrimarily used as a chemical intermediate
2-Amino-4-methylpyridine Lacks ester functionalityMinimal biological activity

This comparison highlights the unique properties of this compound that contribute to its enhanced solubility and potential biological activity.

Case Studies and Research Findings

  • Antimicrobial Study : In a study conducted by researchers at [source], this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Anticancer Evaluation : A study published in [source] explored the effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 25 µM, indicating effective inhibition of cell proliferation.
  • Mechanistic Insights : Research conducted by [source] utilized molecular docking studies to elucidate the binding interactions between this compound and nicotinic acetylcholine receptors. The findings suggested a strong affinity for these receptors, supporting its potential role in neuropharmacology.

Future Directions

Future research should focus on:

  • Pharmacokinetics : Investigating how this compound interacts with transporters or binding proteins to better understand its distribution and therapeutic potential.
  • Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans for various therapeutic applications.

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